molecular formula C12H15N3O B7459639 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline

2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline

Cat. No. B7459639
M. Wt: 217.27 g/mol
InChI Key: PIOMVGREJXMXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline, also known as MPZA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated. In

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, it has been suggested that 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been suggested that 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is its potential therapeutic applications in the treatment of pain, inflammation-related disorders, and cancer. Additionally, 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is the lack of understanding of its biochemical and physiological effects in humans.

Future Directions

There are several future directions for research on 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline. One direction is to further investigate its mechanism of action and biochemical and physiological effects in humans. Another direction is to explore its potential therapeutic applications in the treatment of pain, inflammation-related disorders, and cancer. Additionally, the development of more efficient synthesis methods for 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline could lead to its increased availability for research purposes. Finally, the development of analogs of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been achieved using various methods. One of the most common methods involves the reaction of 2-methoxy-5-methylaniline with 1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in high purity.

Scientific Research Applications

2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-3-4-12(16-2)11(7-9)13-8-10-5-6-14-15-10/h3-7,13H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOMVGREJXMXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline

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